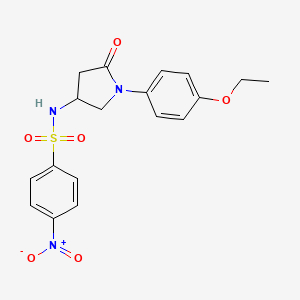

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S/c1-2-27-16-7-3-14(4-8-16)20-12-13(11-18(20)22)19-28(25,26)17-9-5-15(6-10-17)21(23)24/h3-10,13,19H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCDYBLOZHRQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrrolidinone Ring : Contributes to the stability and biological activity.

- Ethoxyphenyl Group : Enhances lipophilicity, aiding in cellular penetration.

- Nitrobenzenesulfonamide Moiety : Implicated in various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined, showing effectiveness at concentrations as low as 10 µg/mL against certain pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as:

- HeLa Cells : Exhibited a reduction in cell viability by over 50% at concentrations of 25 µM after 48 hours of treatment.

- Mechanism : The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate cell survival and apoptosis.

- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, contributing to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy in vivo

A recent study evaluated the anticancer efficacy of the compound in a mouse model bearing xenografted tumors. The results indicated:

- Tumor Growth Inhibition : A significant reduction in tumor size (up to 60%) was observed after treatment with the compound at a dosage of 10 mg/kg body weight for two weeks.

- Survival Rate Improvement : The survival rate of treated mice was significantly higher compared to controls, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects in Alkoxy-Substituted Analogues

Compounds with analogous alkoxy-substituted aromatic systems (e.g., methoxy, ethoxy, propoxy) exhibit distinct physicochemical and pharmacological profiles. For example:

Key Observations :

- Ethoxy vs.

- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound introduces strong electron-withdrawing effects, which could modulate receptor-binding kinetics compared to benzamide derivatives .

Conformational Analysis of the Pyrrolidinone Ring

The puckering of the pyrrolidinone ring in the target compound can be analyzed using Cremer-Pople coordinates . For a planar ring, puckering amplitude (q) and phase angle (φ) are near zero. However, steric interactions from the 4-ethoxyphenyl substituent likely induce non-planar distortions (e.g., envelope or twist conformations), altering binding site compatibility compared to flatter heterocycles like benzene or pyridine.

Comparison with Sulfonamide Derivatives

The compound in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares the sulfonamide motif but differs in core structure (pyrazolo-pyrimidine vs. pyrrolidinone) and substituents (fluoro vs. nitro). Key differences include:

Research Findings and Gaps

- Structural Data: No crystallographic or NMR data for the target compound is available in the provided evidence, limiting conformational and electronic comparisons.

- Biological Activity : While benzamide analogues in are implied to have pharmacological relevance (e.g., enzyme inhibition), the target compound’s activity remains unstudied.

- Synthetic Routes : outlines Suzuki coupling for sulfonamide synthesis , which may be applicable to the target compound, but specifics are lacking.

Q & A

Q. What are the standard synthetic routes for N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Formation of the pyrrolidinone core via cyclization of precursor amines and ketones.

- Sulfonylation : Introduction of the 4-nitrobenzenesulfonamide group using sulfonyl chlorides under basic conditions (e.g., triethylamine).

- Functionalization : Ethoxyphenyl substitution via nucleophilic aromatic substitution or palladium-catalyzed coupling. Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For example, anhydrous dimethylformamide (DMF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common reagents for coupling steps .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | Pyrrolidinone core formation |

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, DMF, 0–5°C | Sulfonamide group introduction |

| Functionalization | 4-Ethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Aromatic substitution |

Q. What analytical techniques are used to confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton and carbon environments, particularly the ethoxyphenyl and sulfonamide moieties.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 446.48).

- X-ray Crystallography : Resolves bond lengths, angles, and ring puckering (e.g., using SHELXL for refinement ).

- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via gravimetric or UV-Vis methods.

- Stability : Monitored under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to track degradation products.

- Critical Note : The nitro group may reduce stability in reducing environments, requiring inert atmospheres for long-term storage .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize side reactions.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) affect coupling efficiency in ethoxyphenyl substitution.

- Solvent Optimization : Anhydrous DMF enhances solubility of intermediates, while toluene improves selectivity in cyclization.

- Workflow : Use design of experiments (DoE) to systematically vary parameters and analyze outcomes via HPLC .

Q. How can structural ambiguities in the pyrrolidinone ring be resolved?

- Crystallographic Refinement : SHELXL refines X-ray data to resolve puckering coordinates (amplitude and phase angles) and confirm nonplanar ring conformations .

- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and compares them to experimental data.

- Dynamic NMR : Detects ring-flipping barriers in solution phase at variable temperatures .

Q. How do researchers address conflicting bioactivity data across different assays?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies).

- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity.

- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., autotaxin) using crystal structures (PDB ID: 3NK8).

- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with sulfonamide groups).

- MD Simulations : Assess binding stability over 100-ns trajectories to filter false-positive docking hits .

Q. Table 2: Key Pharmacological Parameters

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| IC₅₀ (Enzyme X) | Fluorescence polarization assay | 120 ± 15 nM | |

| LogP | Shake-flask method | 2.8 | |

| Plasma Stability | HPLC (37°C, 24 h) | >90% remaining |

Q. How is the nitro group’s reactivity exploited for further derivatization?

- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for peptide coupling.

- Electrophilic Substitution : Nitro-directed functionalization (e.g., bromination) modifies the aromatic ring.

- Photochemical Reactions : UV irradiation generates nitrenes for crosslinking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.